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molecular formula C11H13BrO3 B8724123 ethyl 2-(bromomethyl)-6-methoxybenzoate

ethyl 2-(bromomethyl)-6-methoxybenzoate

Cat. No. B8724123
M. Wt: 273.12 g/mol
InChI Key: HMEBUWRVVLVFOF-UHFFFAOYSA-N
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Patent
US09090596B2

Procedure details

19.56 g of N-bromosuccinimide and 4.84 g of benzoyl peroxide were added to a solution of 19.40 g of ethyl 2-methoxy-6-methylbenzoate in 150 ml of carbon tetrachloride. The reaction medium was refluxed for 6 hours (no further change). The reaction medium was cooled to 5° C. and the succinimide was filtered. The organic phase was washed with a saturated sodium hydrogen carbonate solution (2×150 ml), dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel (column puriFlash, IR-50SI/800G, Spot II) eluted with heptane/ethyl acetate (gradient). 15.5 g of ethyl 2-bromomethyl-6-methoxybenzoate were obtained in the form of a yellow oil which later crystallizes. Yield=56%.
Quantity
19.56 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][O:28][C:29]1[CH:39]=[CH:38][CH:37]=[C:36]([CH3:40])[C:30]=1[C:31]([O:33][CH2:34][CH3:35])=[O:32]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:40][C:36]1[CH:37]=[CH:38][CH:39]=[C:29]([O:28][CH3:27])[C:30]=1[C:31]([O:33][CH2:34][CH3:35])=[O:32]

Inputs

Step One
Name
Quantity
19.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
19.4 g
Type
reactant
Smiles
COC1=C(C(=O)OCC)C(=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was refluxed for 6 hours (no further change)
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the succinimide was filtered
WASH
Type
WASH
Details
The organic phase was washed with a saturated sodium hydrogen carbonate solution (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (column puriFlash, IR-50SI/800G, Spot II)
WASH
Type
WASH
Details
eluted with heptane/ethyl acetate (gradient)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OCC)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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